molecular formula C24H46O6 B10781317 Sorbitan monostearate CAS No. 5093-91-4

Sorbitan monostearate

Cat. No.: B10781317
CAS No.: 5093-91-4
M. Wt: 430.6 g/mol
InChI Key: HVUMOYIDDBPOLL-XWVZOOPGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan monostearate is typically synthesized through the esterification of sorbitan with stearic acid. This reaction can be catalyzed by either acid or alkaline catalysts. The process involves heating sorbitol in the presence of a catalyst to produce sorbitan, which is then esterified with stearic acid . The reaction conditions include:

Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process:

Chemical Reactions Analysis

Sorbitan monostearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Sorbitan and stearic acid.

    Esterification: this compound.

Scientific Research Applications

Mechanism of Action

Sorbitan monostearate functions primarily as an emulsifier. Its mechanism of action involves reducing the interfacial tension between oil and water phases, enabling the dispersion of oil droplets throughout the aqueous medium . This property is crucial in the formation and stabilization of emulsions in various applications.

Comparison with Similar Compounds

Sorbitan monostearate is part of a family of sorbitan esters, which include:

  • Sorbitan tristearate
  • Sorbitan monolaurate
  • Sorbitan monooleate

Comparison:

This compound is unique due to its specific fatty acid composition, which provides a balance of hydrophilic and lipophilic properties, making it versatile in various applications .

Properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMOYIDDBPOLL-XWVZOOPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872695
Record name 1,4-Anhydro-6-O-octadecanoyl-D-glucitol
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Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline]
Record name Sorbitan, monooctadecanoate
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Solubility

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol
Record name SORBITAN MONOSTEARATE
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Density

1.0 @ 25 °C
Record name SORBITAN MONOSTEARATE
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Color/Form

White to tan waxy solid

CAS No.

1338-41-6, 5093-91-4, 76169-00-1
Record name Sorbitan monostearate [USAN:NF]
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Record name Sorbitan, monooctadecanoate
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Record name 1,4-Anhydro-6-O-octadecanoyl-D-glucitol
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Record name Sorbitan stearate
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Record name Sorbitan, monooctadecanoate
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Record name SORBITAN MONOSTEARATE
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Melting Point

49-65 °C
Record name SORBITAN MONOSTEARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778
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